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Compound of Interest

Compound Name: Disodium 2-sulfolaurate

Cat. No.: B1629117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of
Disodium 2-sulfolaurate (CAS No: 38841-48-4), an anionic surfactant derived from lauric
acid.[1] The document outlines the expected results from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational blueprint for the
characterization of this compound.

Chemical Structure and Properties

Disodium 2-sulfolaurate, with the molecular formula C12H22Na20sS, possesses a molecular
weight of approximately 324.35 g/mol .[1][2][3] Its structure features a twelve-carbon lauric acid
backbone with a sulfonate group at the alpha-position to the carboxylate. This amphiphilic
nature, with a hydrophobic alkyl chain and two hydrophilic anionic groups, underpins its
function as a surfactant.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of
Disodium 2-sulfolaurate. Due to its surfactant properties, spectral characteristics may be
influenced by sample concentration and the formation of micelles.[4]

Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1629117?utm_src=pdf-interest
https://www.benchchem.com/product/b1629117?utm_src=pdf-body
https://www.surfactant.top/en/saa/?type=detail&id=7059
https://www.benchchem.com/product/b1629117?utm_src=pdf-body
https://www.surfactant.top/en/saa/?type=detail&id=7059
https://pubchem.ncbi.nlm.nih.gov/compound/Disodium-2-sulfolaurate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329M3829G2
https://www.surfactant.top/en/saa/?type=detail&id=7059
https://www.benchchem.com/product/b1629117?utm_src=pdf-body
https://www.nmrdb.org/13c/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different

proton environments in the molecule. The following table summarizes the predicted chemical

shifts for a sample dissolved in D20.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
Terminal Methyl (CHs)  ~0.8-0.9 Triplet (t) 3H
Methylene Chain (- ]
~1.2-1.4 Multiplet (m) 16H
(CH2)s-)
Methylene beta to
COONa (-CH2- ~1.6-1.8 Multiplet (m) 2H
CH(SOsNa)-)
Methine alpha to
COONa (- ~3.2-3.5 Triplet (t) 1H

CH(SOsNa)-)

Note: The proton alpha to the carboxylate is also alpha to the sulfonate group, leading to a

significant downfield shift.

Predicted **C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon atom in the

structure.

Carbon Assignment

Predicted Chemical Shift (o, ppm)

Terminal Methyl (C12) ~14

Methylene Chain ~22-32

Methylene beta to COONa (C3) ~25-28

Methine alpha to COONa (C2) ~60-70

Carbonyl (C1) ~175-185
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Note: The chemical shift of the alpha-carbon (C2) is significantly influenced by both the
carboxylate and sulfonate groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Disodium 2-sulfolaurate.
The spectrum is expected to be dominated by strong absorptions from the sulfonate and
carboxylate groups.

Characteristic Absorption

Functional Group Intensity
(cm=)
C-H Stretch (Alkyl) 2850 - 2960 Strong
C=0 Stretch (Carboxylate) 1550 - 1610 Strong
S=0 Asymmetric Stretch
~1200 - 1250 Strong
(Sulfonate)
S=0 Symmetric Stretch
~1050 - 1080 Strong
(Sulfonate)
C-O Stretch 1200 - 1300 Medium

Note: The carboxylate C=0 stretch appears at a lower wavenumber than a typical carboxylic
acid due to resonance in the carboxylate anion.[6] The sulfonate S=0O stretches are
characteristically strong and provide a clear indication of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For an ionic compound like Disodium 2-sulfolaurate, electrospray ionization
(ESI) in negative ion mode is the preferred technique.

The exact mass of the dianion [C12H220sS]?~ is 278.1248 Da, and the monoisotopic mass of
the neutral acid form is approximately 280.1344 Da.[7] The mass of the disodium salt is
approximately 324.0983 Da.[1][2]

Expected Observations:
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Molecular lon: In negative ion mode ESI-MS, the most prominent ion is likely to be the singly
charged species corresponding to the molecule with one sodium ion, [M-Na]~, at an m/z of
approximately 301.1. The doubly charged ion, [M-2Na]?~, may also be observed at an m/z of
around 139.06.

Fragmentation: Fragmentation of sulfonates can occur through the loss of SOz or SOs.[8]
Alpha-cleavage adjacent to the carbonyl group is also a possible fragmentation pathway.[9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Disodium 2-

sulfolaurate.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of Disodium 2-sulfolaurate in 0.6-
0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D20). Ensure the sample
is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using proton decoupling. A longer acquisition
time will be necessary due to the lower natural abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to an appropriate internal or
external standard.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle.[6] Press the mixture into a translucent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://aaqr.org/articles/aaqr-17-12-oa-0579_suppl.pdf
https://m.youtube.com/watch?v=-hhu2kY-T90
https://www.benchchem.com/product/b1629117?utm_src=pdf-body
https://www.benchchem.com/product/b1629117?utm_src=pdf-body
https://www.benchchem.com/product/b1629117?utm_src=pdf-body
https://www.911metallurgist.com/blog/ir-infrared-absorption-bands-carboxylate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample compartment or a pure KBr pellet.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent mixture, such as water/acetonitrile or water/methanol, to facilitate electrospray
ionization.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in negative
ion mode over an appropriate m/z range.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and
any significant fragment ions.

Visualizations
Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic characterization of Disodium 2-sulfolaurate.
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Caption: Logical relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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